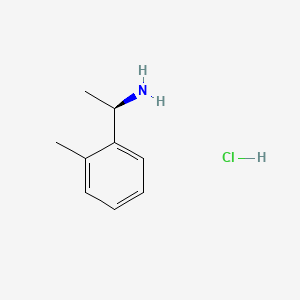

(R)-1-(o-Tolyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

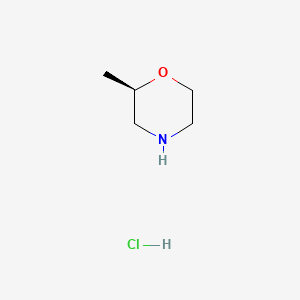

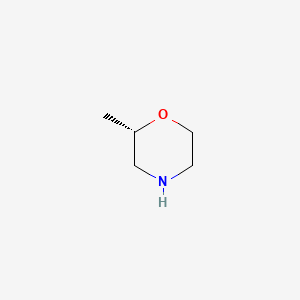

“®-1-(o-Tolyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H14ClN . It is typically a white to yellow sticky oil to semi-solid or solid .

Molecular Structure Analysis

The molecular structure of “®-1-(o-Tolyl)ethanamine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The compound has a chiral center, which gives it its “®” designation .

Physical And Chemical Properties Analysis

“®-1-(o-Tolyl)ethanamine hydrochloride” is a white to yellow sticky oil to semi-solid or solid . Its molecular weight is 171.67 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found .

科学的研究の応用

Synthesis and Resolution

- Efficient Synthesis in Drug Development : The compound plays a role in the efficient synthesis of key intermediates for drug development, such as in the synthesis of cinacalcet hydrochloride, a drug for secondary hyperparathyroidism (Mathad et al., 2011).

Biocidal and Corrosion Inhibition Properties

- Multifunctional Biocide : It has applications as a multifunctional biocide in recirculating cooling water systems, displaying broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Chemical Resolution Processes

- Resolution of Chiral Compounds : The compound is used in the resolution of chiral compounds, such as in the resolution of 1-phenyl-2-(p-tolyl)ethylamine, a process important for industrial scale applications (Pallavicini et al., 2003).

Antihistamine and Antiamoebic Activity

- Pharmacological Activity Prediction : It is involved in quantitative structure-activity relationship analysis for antihistamine activity, aiding in the prediction of pharmacological activity of new drug candidates (Brzezińska, Kośka & Walczyński, 2003).

- Antiamoebic Activity : Its derivatives have been studied for antiamoebic activity against strains like Entamoeba histolytica, contributing to the development of new treatments for amoebic infections (Zaidi et al., 2015).

Renewable Surfactants

- Synthesis of Renewable Surfactants : It is utilized in the hydroaminomethylation of terpenes for producing renewable surfactants, which have applications in more environmentally friendly cleaning products (Faßbach et al., 2017).

Radiochemical Synthesis

- Synthesis of Radiochemicals : The compound is used in the synthesis of radiochemicals, like 2-Bromo-[1-14C]ethanamine hydrobromide, which are important for various research and diagnostic applications (Bach & Bridges, 1982).

Computational Chemistry

- Computational Chemistry Studies : It plays a role in the study of pyrolysis and cracking reactions in computational chemistry, which is significant for understanding complex chemical processes (Almatarneh et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)